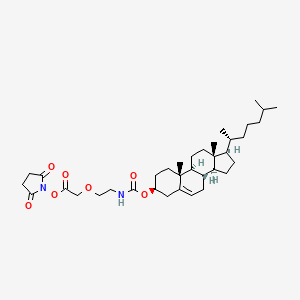

Cholesterol-PEG-NHS (MW 1000)

Beschreibung

BenchChem offers high-quality Cholesterol-PEG-NHS (MW 1000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-NHS (MW 1000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H56N2O7 |

|---|---|

Molekulargewicht |

628.8 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate |

InChI |

InChI=1S/C36H56N2O7/c1-23(2)7-6-8-24(3)28-11-12-29-27-10-9-25-21-26(15-17-35(25,4)30(27)16-18-36(28,29)5)44-34(42)37-19-20-43-22-33(41)45-38-31(39)13-14-32(38)40/h9,23-24,26-30H,6-8,10-22H2,1-5H3,(H,37,42)/t24-,26+,27+,28-,29+,30+,35+,36-/m1/s1 |

InChI-Schlüssel |

JHTBXVQBKWPFDP-APTGCCNASA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCC(=O)ON5C(=O)CCC5=O)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Power of Stealth: A Technical Guide to Cholesterol-PEG-NHS in Advanced Drug Delivery

For Immediate Release

A Deep Dive into the Mechanism of Action of Cholesterol-PEG-NHS (MW 1000) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of Cholesterol-Polyethylene Glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da. This versatile molecule is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of stealth liposomes and targeted nanoparticles. This document will dissect the individual contributions of its constituent parts—cholesterol, polyethylene glycol (PEG), and the N-hydroxysuccinimide (NHS) ester—to its overall function. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a thorough understanding and practical application of this technology.

Core Mechanism of Action: A Tripartite Approach to Enhanced Drug Delivery

The efficacy of Cholesterol-PEG-NHS in drug delivery stems from the synergistic action of its three key components:

-

Cholesterol: This rigid, lipophilic molecule serves as a critical anchor, seamlessly integrating into the lipid bilayer of liposomes and nanoparticles.[1] Its presence enhances the stability and rigidity of the lipid membrane, reducing the premature leakage of encapsulated drugs.[1] By filling the gaps between phospholipid molecules, cholesterol modulates membrane fluidity and permeability, contributing to a more robust and reliable drug carrier.

-

Polyethylene Glycol (PEG): The PEG linker, in this case with a molecular weight of 1000 Da, is a hydrophilic polymer that forms a protective layer on the surface of the nanoparticle. This "stealth" shield sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby evading recognition and uptake by the mononuclear phagocyte system (MPS).[2] This evasion of the body's natural clearance mechanisms significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[2][3]

-

N-hydroxysuccinimide (NHS) Ester: This highly reactive functional group is the key to targeted drug delivery. The NHS ester readily reacts with primary amine groups (-NH2) present on proteins, antibodies, peptides, and other targeting ligands to form stable amide bonds.[][5][6][7] This bioconjugation capability allows for the attachment of specific molecules that can recognize and bind to receptors overexpressed on diseased cells, thereby directing the drug-loaded nanoparticle to its intended target and minimizing off-target effects.[3][8]

Quantitative Data Presentation

The following tables summarize key quantitative data demonstrating the impact of incorporating Cholesterol-PEG-NHS into drug delivery systems.

Table 1: Comparative Circulation Half-Life of Liposomes

| Liposome Formulation | Circulation Half-Life (t½) | Reference |

| Conventional Liposomes (Non-PEGylated) | 1 - 4 hours | [9] |

| PEGylated Liposomes (with DSPE-PEG 2000) | > 24 hours | [9] |

Note: While this data uses DSPE-PEG, the principle of extended circulation half-life is directly applicable to Cholesterol-PEG constructs.

Table 2: Tumor Accumulation of Targeted vs. Non-Targeted Nanoparticles

| Nanoparticle Formulation | Tumor Accumulation (% Injected Dose/gram) | Reference |

| Non-Targeted PEGylated Nanoparticles | ~2% | [3][10] |

| Targeted PEGylated Nanoparticles (e.g., with transferrin) | Significantly higher than non-targeted | [3] |

Note: Specific accumulation values can vary significantly based on the tumor model, targeting ligand, and nanoparticle characteristics.

Experimental Protocols

Preparation of Cholesterol-PEG-NHS Incorporated Liposomes via Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating Cholesterol-PEG-NHS.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

Cholesterol-PEG-NHS (MW 1000)

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous buffer (e.g., PBS, HEPES)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size

-

Water bath

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and Cholesterol-PEG-NHS in the desired molar ratio in an organic solvent in a round-bottom flask.[11][12][13][14]

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.[11][12]

-

Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[11][12][14]

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11][12]

-

-

Hydration:

-

Extrusion (Sizing):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[14]

-

Pass the liposome suspension through the extruder multiple times (typically 10-20 passes) to ensure a homogenous size distribution.[14]

-

-

Purification:

-

Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

-

Bioconjugation of Amine-Containing Ligands to Cholesterol-PEG-NHS Liposomes

This protocol outlines the general steps for conjugating a protein (e.g., an antibody) to the surface of pre-formed Cholesterol-PEG-NHS liposomes.

Materials:

-

Cholesterol-PEG-NHS functionalized liposomes

-

Amine-containing ligand (e.g., antibody, peptide)

-

Reaction buffer (e.g., PBS or HEPES, pH 7.2-8.0)

-

Quenching reagent (e.g., Tris buffer, glycine)

-

Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

-

Prepare the Ligand:

-

Dissolve the amine-containing ligand in the reaction buffer. Ensure the buffer is free of primary amines that could compete with the reaction.[5]

-

-

Conjugation Reaction:

-

Add the ligand solution to the Cholesterol-PEG-NHS liposome suspension. The molar ratio of the ligand to the reactive PEG lipid should be optimized for the specific application.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[5]

-

-

Quenching the Reaction:

-

Add a quenching reagent to the reaction mixture to deactivate any unreacted NHS esters.

-

-

Purification:

-

Separate the conjugated liposomes from the unconjugated ligand and other reaction components using size exclusion chromatography or dialysis.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the mechanism of action of Cholesterol-PEG-NHS.

Caption: Molecular structure of Cholesterol-PEG-NHS.

Caption: Insertion into a lipid bilayer.

Caption: Bioconjugation experimental workflow.

Caption: Targeted delivery signaling pathway.

References

- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic Review of Cancer Targeting by Nanoparticles Revealed a Global Association between Accumulation in Tumors and Spleen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. biotium.com [biotium.com]

- 7. interchim.fr [interchim.fr]

- 8. Quantitative Comparison of Tumor Delivery for Multiple Targeted Nanoparticles Simultaneously by Multiplex ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 12. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 13. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 14. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

Cholesterol-PEG-NHS MW 1000 bioconjugation chemistry

An In-Depth Technical Guide to Cholesterol-PEG-NHS MW 1000 Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of Cholesterol-Polyethylene Glycol-N-Hydroxysuccinimidyl Ester (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da. This amphipathic polymer is a critical tool in modern bioconjugation and drug delivery, enabling the linkage of molecules to amine-containing compounds and facilitating the formulation of advanced therapeutic carriers.

Core Chemistry and Reaction Mechanism

Cholesterol-PEG-NHS is an amine-reactive lipid derivative that leverages the well-established N-hydroxysuccinimide (NHS) ester chemistry to form stable covalent bonds with primary amines.[1][2] This makes it an ideal reagent for conjugating a variety of molecules, including proteins, peptides, antibodies, and small molecule drugs, to a lipid anchor.

The fundamental structure consists of three key components:

-

Cholesterol: A lipophilic moiety that serves as a membrane anchor, promoting insertion into the lipid bilayers of liposomes, nanoparticles, and cell membranes.[3][4] Cholesterol enhances the packing of lipid structures, leading to decreased fluidity and reduced permeability, which is advantageous for drug delivery systems.[3]

-

Polyethylene Glycol (PEG): A hydrophilic polymer chain that acts as a flexible spacer arm. The PEG linker imparts several beneficial properties, including increased aqueous solubility, improved stability, and a reduction in non-specific protein binding (the "stealth" effect), which can prolong circulation time in vivo.[5][6]

-

N-Hydroxysuccinimidyl (NHS) Ester: A reactive group at the terminus of the PEG chain that readily reacts with primary amines (-NH₂) to form a stable amide bond.[7][8][9]

The bioconjugation reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide linkage and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a slightly basic pH range (7.2-8.5).[10]

A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where water molecules attack the NHS ester, rendering it inactive. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[2][10] Therefore, careful control of the reaction pH is essential to maximize the yield of the desired conjugate.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of Cholesterol-PEG-NHS MW 1000 in bioconjugation.

Table 1: Physicochemical Properties of Cholesterol-PEG-NHS MW 1000

| Property | Value | Source |

| Molecular Weight (MW) | ~1000 Da | [7][8][11] |

| Physical Form | White to off-white powder or waxy solid | [4][6] |

| Solubility | Soluble in water, chloroform, DMSO, DMF | [6] |

| Storage Conditions | -20°C, desiccated | [6][7] |

Table 2: Recommended Reaction Conditions for Bioconjugation

| Parameter | Recommended Range | Notes | Source |

| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. | [10] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis. | [10] |

| Reaction Time | 30 minutes - 2 hours | Dependent on temperature and pH. | [12] |

| Buffer Systems | Phosphate, Borate, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine). | [10][12] |

| Molar Excess of PEG Reagent | 10- to 50-fold | The optimal ratio depends on the number of available amines on the target molecule. | [12] |

Table 3: Influence of pH on NHS Ester Half-Life and Reaction Efficiency

| pH | Half-life of NHS Ester Hydrolysis | Relative Reaction Efficiency | Source |

| 7.0 (at 0°C) | 4 - 5 hours | Moderate | [10] |

| 7.4 | > 120 minutes | Good | [13] |

| 8.6 (at 4°C) | 10 minutes | High, but hydrolysis is significant | [10] |

| 9.0 | < 9 minutes | Very high, but rapid hydrolysis limits yield | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Cholesterol-PEG-NHS MW 1000.

Protocol 1: General Protocol for Conjugation of Cholesterol-PEG-NHS to a Protein

Materials:

-

Protein of interest (e.g., antibody, enzyme)

-

Cholesterol-PEG-NHS MW 1000

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Stir plate and stir bar

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform dialysis or use a desalting column to exchange the buffer.

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare Cholesterol-PEG-NHS Solution: Immediately before use, allow the vial of Cholesterol-PEG-NHS to equilibrate to room temperature to prevent moisture condensation.[12] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[12]

-

Initiate Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the Cholesterol-PEG-NHS stock solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted Cholesterol-PEG-NHS. Incubate for 15-30 minutes.

Protocol 2: Purification of the Cholesterol-PEG-Protein Conjugate

Materials:

-

Conjugation reaction mixture from Protocol 1

-

Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)

-

Purification buffer (e.g., PBS, pH 7.4)

-

Large beaker and stir plate

Procedure:

-

Prepare for Dialysis: Transfer the quenched reaction mixture into a dialysis cassette or tubing.

-

Perform Dialysis: Place the dialysis device in a large beaker containing at least 1000-fold excess of purification buffer. Stir the buffer gently at 4°C.

-

Buffer Changes: Change the dialysis buffer at least 3-4 times over a 24-48 hour period to ensure complete removal of unreacted PEG reagent and byproducts.

-

Recover Conjugate: Carefully remove the purified conjugate solution from the dialysis device.

Protocol 3: Characterization of the Conjugate

A. SDS-PAGE Analysis:

-

Run samples of the starting protein and the purified conjugate on an SDS-PAGE gel.

-

Successful conjugation will result in a shift in the molecular weight of the protein band, corresponding to the addition of the Cholesterol-PEG moiety.

B. Dynamic Light Scattering (DLS):

-

For conjugates intended for nanoparticle or liposome formation, DLS can be used to determine the size distribution and polydispersity index (PDI) of the resulting particles.

C. Spectrophotometry:

-

The extent of NHS-ester hydrolysis can be monitored by measuring the absorbance at 260 nm, as the NHS byproduct absorbs in this range.[10]

Mandatory Visualizations

The following diagrams illustrate key concepts in Cholesterol-PEG-NHS bioconjugation.

Caption: Bioconjugation of Cholesterol-PEG-NHS to a primary amine.

Caption: Experimental workflow for protein conjugation.

Caption: Receptor-mediated endocytosis of a targeted liposome.

References

- 1. NHS PEG Cholesterol, NHS-PEG-CLS [nanocs.net]

- 2. benchchem.com [benchchem.com]

- 3. Cholesterol | BroadPharm [broadpharm.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanocs.net [nanocs.net]

- 7. Cholesterol-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]

- 8. medkoo.com [medkoo.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Cholesterol-PEG-NHS, MW 1K | CLS-PEG-NHS, MW 1K | AxisPharm [axispharm.com]

- 12. broadpharm.com [broadpharm.com]

- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Cholesterol Moiety in Cholesterol-PEG-NHS Liposomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical functions of the cholesterol moiety within Cholesterol-Polyethylene Glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) liposomal drug delivery systems. We will delve into the structural contributions of cholesterol, its impact on the physicochemical properties of liposomes, and its integral role in enhancing drug delivery efficacy. This guide consolidates quantitative data, details experimental protocols, and visualizes key processes to offer a thorough resource for professionals in the field.

The Trifunctional Architecture: Cholesterol, PEG, and NHS

Cholesterol-PEG-NHS is a key component in the formulation of advanced liposomal drug carriers. Each part of this molecule plays a distinct and vital role:

-

Cholesterol Moiety: This rigid, hydrophobic steroid acts as the anchor of the molecule within the liposome's lipid bilayer. Its primary functions are to modulate membrane fluidity, enhance stability, and influence drug retention and release kinetics.

-

Polyethylene Glycol (PEG) Linker: The PEG chain is a hydrophilic polymer that extends from the liposome surface into the aqueous environment. This "stealth" shield sterically hinders the binding of opsonin proteins, thereby reducing recognition and clearance by the reticuloendothelial system (RES). This leads to a significantly prolonged circulation half-life of the liposome in the bloodstream.

-

N-hydroxysuccinimide (NHS) Ester: This terminal functional group is a reactive ester that readily forms stable amide bonds with primary amine groups on proteins, antibodies, peptides, or other targeting ligands. This allows for the surface functionalization of the liposome, enabling active targeting to specific cells or tissues.

The Influence of Cholesterol on Liposome Physicochemical Properties

The incorporation of cholesterol into the lipid bilayer of PEGylated liposomes has a profound impact on their physical and chemical characteristics. Cholesterol's rigid, planar structure intercalates between the phospholipid acyl chains, leading to a more ordered and condensed membrane.

Quantitative Impact of Cholesterol on Liposome Characteristics

The concentration of cholesterol is a critical parameter in liposome formulation, directly influencing key performance indicators. The following tables summarize the quantitative effects of varying cholesterol content on liposome properties, as reported in the literature.

Table 1: Effect of Cholesterol Concentration on Liposome Size and Polydispersity Index (PDI)

| Phospholipid Composition | Cholesterol Molar Ratio (%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |

| POPC/DSPE-PEG2000 | 0 | 30.1 ± 0.4 | - | [1] |

| POPC/DSPE-PEG2000 | 10 | 35.2 ± 0.5 | - | [1] |

| POPC/DSPE-PEG2000 | 20 | 42.8 ± 0.3 | - | [1] |

| POPC/DSPE-PEG2000 | 30 | 51.6 ± 0.1 | - | [1] |

| DMPC | 20 | 268.9 ± 6.8 | - | [2] |

| DPPC | 20 | 255.6 ± 10.3 | - | [2] |

| DSPC | 20 | 360.6 ± 6.7 | - | [2] |

Note: PDI values are often reported as a measure of the homogeneity of the liposome population, with values below 0.3 generally considered acceptable.

Table 2: Effect of Cholesterol Concentration on Encapsulation Efficiency (EE%) and Drug Retention

| Phospholipid Composition | Cholesterol Molar Ratio (%) | Drug | Encapsulation Efficiency (%) | Drug Retention after 1 month at 4°C (%) | Reference |

| POPC/DSPE-PEG2000 | 10 | THC | 88 | ~75 | [1] |

| POPC/DSPE-PEG2000 | 20 | THC | 85 | ~80 | [1] |

| POPC/DSPE-PEG2000 | 30 | THC | 72 | ~95 | [1] |

| DMPC:Cholesterol (70:30) | 30 | Atenolol | 90 | - | [2] |

| DMPC:Cholesterol (70:30) | 30 | Quinine | 88 | - | [2] |

Table 3: Effect of Cholesterol on Drug Release

| Liposome Composition | Cholesterol Molar Ratio (%) | Drug | Release Profile | Reference |

| DMPC | 50 | Atenolol | Faster release with higher cholesterol | [2] |

| DPPC | 40 | Atenolol | Faster release with higher cholesterol | [2] |

| DSPC | 40 | Atenolol | Faster release with higher cholesterol | [2] |

| Phospholipid Vesicles | High | Quinine | Slower release with higher cholesterol | [3] |

The data indicates that increasing cholesterol concentration generally leads to an increase in liposome size and stability, enhancing drug retention.[1] However, the effect on encapsulation efficiency and drug release can be drug-dependent. For hydrophilic drugs, higher cholesterol content may lead to faster release due to competition for space at the lipid headgroups.[2] Conversely, for hydrophobic drugs, increased membrane rigidity from cholesterol can slow down drug release.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Cholesterol-PEG-NHS liposomes.

Synthesis of Cholesterol-PEG-NHS Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[4][5][6]

Materials:

-

Primary phospholipid (e.g., DSPC, POPC)

-

Cholesterol

-

Cholesterol-PEG-NHS

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Dissolution: Dissolve the phospholipid, cholesterol, and Cholesterol-PEG-NHS in the desired molar ratios in a round-bottom flask using the organic solvent. If encapsulating a lipophilic drug, it should be added at this stage.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the Tc of the lipid). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. Agitate the flask by gentle rotation to allow the lipid film to swell and form multilamellar vesicles (MLVs).

-

Size Reduction (Homogenization): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to size reduction techniques such as:

-

Sonication: Using a probe or bath sonicator.

-

Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for achieving a narrow size distribution.[7]

-

Characterization of Liposomes

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[8][9]

Procedure:

-

Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Set the temperature of the DLS instrument to the desired value (e.g., 25°C).

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, typically involving multiple runs for statistical accuracy.

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the average particle size (Z-average), polydispersity index (PDI), and size distribution. Zeta potential, a measure of the surface charge, can also be measured using the same instrument with an appropriate electrode cell.

HPLC is a robust method for quantifying the amount of drug encapsulated within liposomes.[10]

Procedure:

-

Separation of Free Drug from Liposomes: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

-

Size Exclusion Chromatography (SEC): Using a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller free drug molecules.

-

Centrifugation/Ultrafiltration: Using centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.

-

-

Quantification of Total and Free Drug:

-

Total Drug (Ctotal): Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Quantify the drug concentration using a validated HPLC method.

-

Free Drug (Cfree): Quantify the drug concentration in the filtrate/eluate from the separation step using the same HPLC method.

-

-

Calculation of Encapsulation Efficiency: EE% = [(Ctotal - Cfree) / Ctotal] x 100

Visualizing the Process: Diagrams and Workflows

Structure of a Cholesterol-PEG-NHS Liposome

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. CN102980963B - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. wyatt.com [wyatt.com]

- 10. CN102980963A - Method for determining drug encapsulation efficiency in liposomes - Google Patents [patents.google.com]

The Pivotal Role of N-Hydroxysuccinimide Ester in Cholesterol-PEG-NHS: A Technical Guide for Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of the N-hydroxysuccinimide (NHS) ester in the context of the Cholesterol-PEG-NHS molecule, a cornerstone reagent in modern bioconjugation and the development of advanced drug delivery systems. We will delve into the chemistry of the NHS ester, its role in forming stable covalent linkages, and provide detailed experimental protocols for its use in creating targeted nanoparticles and bioconjugates.

Deciphering the Molecular Architecture: Cholesterol-PEG-NHS

The Cholesterol-PEG-NHS molecule is a tripartite entity, each component endowed with a specific function that contributes to its overall utility:

-

Cholesterol: This lipophilic moiety serves as a robust anchor for insertion into lipid bilayers.[1][2] Its presence allows for the stable incorporation of the entire molecule into the membranes of liposomes, micelles, and other lipid-based nanoparticles, as well as cell membranes.[1][2]

-

Polyethylene Glycol (PEG): The PEG chain acts as a flexible, hydrophilic spacer. This "stealth" polymer shields the nanoparticle from opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging its circulation time in the bloodstream.[3] The length of the PEG chain can be varied to modulate the pharmacokinetic properties of the final construct.

-

N-Hydroxysuccinimide (NHS) Ester: This is the reactive terminus of the molecule, poised for covalent bond formation.[4] The NHS ester is a highly efficient amine-reactive functional group, enabling the conjugation of the Cholesterol-PEG anchor to a wide array of biomolecules.[4]

The synergistic combination of these three components makes Cholesterol-PEG-NHS an invaluable tool for surface functionalization of nanoparticles, imparting them with targeting capabilities and enhanced stability.

The Core Function: Amine-Reactive Chemistry of the NHS Ester

The primary and most critical function of the NHS ester in Cholesterol-PEG-NHS is to react specifically and efficiently with primary amines (-NH2) to form a stable amide bond.[1][5] Primary amines are abundantly available in biological molecules, most notably on the side chain of lysine residues and at the N-terminus of proteins and peptides.[5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide linkage.[6]

This reaction is highly favored under mild, near-physiological conditions, typically at a pH range of 7 to 9.[4] The slightly alkaline pH deprotonates the primary amine, increasing its nucleophilicity and accelerating the reaction rate.[7]

Quantitative Insights into NHS Ester Reactivity and Stability

The efficiency and stability of the NHS ester are critical parameters for successful bioconjugation. The following table summarizes key quantitative data regarding the reactivity and hydrolysis of PEG-NHS esters.

| Parameter | Condition | Value | Significance |

| Reaction Time to Steady State | pH 7.4 | ~ 2 hours | At physiological pH, the reaction is gradual, allowing for controlled conjugation.[7] |

| pH 9.0 | ~ 10 minutes | Increasing the pH significantly accelerates the reaction rate.[7] | |

| Hydrolysis Half-life of NHS Ester | pH 7.4 | > 120 minutes | The NHS ester exhibits reasonable stability at neutral pH, allowing sufficient time for conjugation to occur before significant hydrolysis.[7] |

| pH 8.0 | 3.2 - 33.6 minutes (for various PEG-NHS esters) | As the pH increases, the rate of hydrolysis also increases, competing with the aminolysis reaction. | |

| pH 9.0 | < 9 minutes | At higher pH, the NHS ester is rapidly hydrolyzed, necessitating prompt reaction with the amine-containing molecule.[7] |

Experimental Protocols

General Protocol for Protein Conjugation with Cholesterol-PEG-NHS

This protocol provides a general framework for the conjugation of a protein (e.g., an antibody) to Cholesterol-PEG-NHS in solution.

Materials:

-

Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Cholesterol-PEG-NHS

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS (pH 7.2-8.0) using dialysis or a desalting column. Adjust the protein concentration to 1-10 mg/mL.

-

Cholesterol-PEG-NHS Solution Preparation: Immediately before use, dissolve the required amount of Cholesterol-PEG-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.[5]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the Cholesterol-PEG-NHS solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted Cholesterol-PEG-NHS. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted Cholesterol-PEG-NHS and byproducts by dialysis against PBS or by using size-exclusion chromatography.

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling using appropriate analytical techniques (e.g., MALDI-TOF mass spectrometry, SDS-PAGE).

Protocol for the Formulation of Targeted Liposomes via Post-Insertion

This protocol describes the preparation of liposomes and the subsequent conjugation of a targeting ligand (e.g., an antibody) to the liposome surface using the post-insertion method with Cholesterol-PEG-NHS. This method involves first conjugating the antibody to a lipid-PEG-NHS and then inserting this conjugate into pre-formed liposomes. While the example uses DSPE-PEG-NHS, the principle is directly applicable to Cholesterol-PEG-NHS.

Materials:

-

Lipids for liposome formulation (e.g., HSPC, Cholesterol)

-

Cholesterol-PEG-NHS

-

Targeting ligand with primary amines (e.g., antibody)

-

Chloroform or methylene chloride

-

PBS (pH 7.4)

-

Dialysis membrane (e.g., MWCO 300,000 Da)

-

Rotary evaporator or a stream of nitrogen gas

-

Bath sonicator

Procedure:

Part 1: Conjugation of Antibody to Cholesterol-PEG-NHS

-

Lipid Film Formation: Dissolve the desired amount of Cholesterol-PEG-NHS in chloroform or methylene chloride in a round-bottom flask. Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.[6][8]

-

Hydration and Conjugation: Add the antibody solution in PBS (pH 7.4) to the dried lipid film. A typical molar ratio of ligand to Cholesterol-PEG-NHS is 1:2.[6][8]

-

Micelle Formation: Sonicate the mixture in a bath sonicator for approximately 5 minutes to form micelles of the antibody-Cholesterol-PEG conjugate.[6][8]

-

Incubation: Incubate the solution at room temperature for 6 hours, followed by incubation in a refrigerator (4°C) for 24 hours to allow the conjugation reaction to proceed.[6][8]

Part 2: Preparation of Pre-formed Liposomes

-

Lipid Film Formation: Dissolve the primary liposome-forming lipids (e.g., HSPC and Cholesterol at a 60:40 molar ratio) in chloroform in a separate round-bottom flask.[6][8]

-

Hydration: Remove the solvent as described in Part 1, Step 1. Hydrate the resulting lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).

Part 3: Post-Insertion

-

Co-incubation: Mix the antibody-Cholesterol-PEG conjugate micelles (from Part 1) with the pre-formed liposomes (from Part 2).[6][8]

-

Insertion: Incubate the mixture at 60°C for 30-60 minutes. This elevated temperature facilitates the insertion of the antibody-Cholesterol-PEG conjugates into the lipid bilayer of the pre-formed liposomes.[6][8]

-

Purification: Remove any non-conjugated antibody and other impurities by dialysis using a high molecular weight cutoff membrane.[6][8]

Visualizing the Chemistry and Workflow

To further elucidate the processes described, the following diagrams illustrate the key chemical reaction and experimental workflows.

Reaction Mechanism of NHS Ester with a Primary Amine

Caption: Covalent bond formation between an NHS ester and a primary amine.

Experimental Workflow for Targeted Liposome Formulation

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. Cholesterol-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. CLS-PEG-SC, Cholesterol-PEG-NHS - Biopharma PEG [biochempeg.com]

- 4. NHS PEG Cholesterol, NHS-PEG-CLS [nanocs.net]

- 5. broadpharm.com [broadpharm.com]

- 6. encapsula.com [encapsula.com]

- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encapsula.com [encapsula.com]

An In-depth Technical Guide to the Solubility and Stability of Cholesterol-PEG-NHS MW 1000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Cholesterol-PEG-NHS with a molecular weight of 1000 Da. This information is critical for the successful formulation of drug delivery systems, particularly liposomes and micelles, where this amphiphilic polymer plays a key role in enhancing circulation time and enabling targeted delivery.

Core Concepts: Understanding Cholesterol-PEG-NHS

Cholesterol-polyethylene glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) is a bifunctional lipid-polymer conjugate. The cholesterol moiety serves as a hydrophobic anchor, readily incorporating into the lipid bilayers of liposomes and the core of micelles. The polyethylene glycol (PEG) linker is a hydrophilic polymer that provides a steric barrier, shielding the nanocarrier from opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging its circulation half-life. The N-hydroxysuccinimide (NHS) ester is a reactive group that allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, to the surface of the nanocarrier, enabling active targeting to specific cells or tissues.

Solubility Profile

The solubility of Cholesterol-PEG-NHS MW 1000 is dictated by its amphiphilic nature, possessing both a hydrophobic cholesterol anchor and a hydrophilic PEG chain. This dual characteristic allows for its solubility in a range of solvents.

Table 1: Solubility of Cholesterol-PEG-NHS MW 1000

| Solvent Class | Specific Solvents | Solubility | Notes |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble | Forms micelles at concentrations above the critical micelle concentration (CMC). |

| Chlorinated | Chloroform, Methylene Chloride (DCM) | Soluble | Commonly used during the initial steps of liposome preparation (e.g., lipid film hydration). |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Often used to dissolve the compound for conjugation reactions. |

| Alcohols | Ethanol, Methanol | Less Soluble | May be used in some formulation processes but solubility is limited. |

| Aromatic | Toluene | Less Soluble | Generally not a preferred solvent. |

| Ethers | Diethyl Ether | Not Soluble | Used for precipitation of the compound during synthesis and purification. |

Note: A similar compound, Cholesterol-PEG-Thiol, has a reported solubility of 10 mg/mL in water, chloroform, and DMSO, which can serve as a useful reference point.[1]

Stability Characteristics

The stability of Cholesterol-PEG-NHS MW 1000 is primarily influenced by the hydrolytic susceptibility of the NHS ester group. The linkage between cholesterol and PEG is typically a stable ether or carbamate bond.

pH-Dependent Hydrolysis of the NHS Ester

The NHS ester is prone to hydrolysis in aqueous environments, a reaction that is significantly accelerated at higher pH values. This hydrolysis competes with the desired aminolysis reaction for conjugating targeting ligands.

Table 2: Stability of the NHS Ester Group

| Condition | Stability | Key Considerations |

| Low pH (Acidic) | Relatively Stable | Hydrolysis rate is significantly reduced. |

| Neutral pH (~7.4) | Moderately Stable | Half-life can be on the order of hours.[2] |

| High pH (Alkaline) | Unstable | Hydrolysis is rapid, with half-lives on the order of minutes.[2] |

The half-life of NHS esters is significantly influenced by pH and temperature. For instance, the half-life of NHS esters can be several hours at pH 7.0 and 4°C, but this can decrease to minutes at pH 8.5 and room temperature.[2][3]

Thermostability

For long-term storage, Cholesterol-PEG-NHS MW 1000 should be stored at -20°C in a desiccated environment to minimize degradation.[1] Stock solutions, particularly in aqueous buffers, should be freshly prepared or stored at low temperatures for short periods to prevent hydrolysis of the NHS ester. Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Turbidimetric Method)

This protocol provides a method for estimating the kinetic solubility of Cholesterol-PEG-NHS in an aqueous buffer.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of Cholesterol-PEG-NHS (e.g., 10 mg/mL) in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the same organic solvent.

-

Addition of Aqueous Buffer: To each well, add a fixed volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

-

Data Analysis: The solubility limit is determined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol allows for the determination of the hydrolysis rate of the NHS ester by monitoring the release of N-hydroxysuccinimide.

-

Preparation of Solutions: Prepare a stock solution of Cholesterol-PEG-NHS in an appropriate organic solvent (e.g., DMSO). Prepare aqueous buffers at different pH values (e.g., pH 7.4 and pH 8.5).

-

Initiation of Hydrolysis: Add a small volume of the Cholesterol-PEG-NHS stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration.

-

Spectrophotometric Monitoring: Immediately place the solution in a temperature-controlled UV-Vis spectrophotometer.

-

Data Acquisition: Monitor the increase in absorbance at 260 nm over time. The release of NHS results in an increase in absorbance at this wavelength.

-

Calculation of Half-Life: The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot. The half-life (t½) of the NHS ester can be calculated from the pseudo-first-order rate constant.

Visualization of Key Processes

Experimental Workflow for Liposome Formulation

The following diagram illustrates a typical workflow for the preparation of targeted liposomes using Cholesterol-PEG-NHS.

Caption: Workflow for preparing targeted liposomes.

Signaling Pathway for Doxorubicin-Induced Apoptosis

Cholesterol-PEG-NHS can be used to formulate liposomes for the delivery of chemotherapeutic agents like doxorubicin. The following diagram illustrates a simplified signaling pathway of doxorubicin-induced apoptosis in cancer cells.

Caption: Doxorubicin-induced apoptosis pathway.

Conclusion

A thorough understanding of the solubility and stability of Cholesterol-PEG-NHS MW 1000 is fundamental for the rational design and successful development of advanced drug delivery systems. Its solubility in a variety of organic and aqueous solvents provides flexibility in formulation, while careful consideration of the pH-dependent stability of the NHS ester is crucial for efficient conjugation of targeting moieties. The protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this versatile polymer in creating next-generation nanomedicines.

References

Methodological & Application

Application Notes and Protocols for Cholesterol-PEG-NHS MW 1000 Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of targeted liposomes using Cholesterol-PEG-NHS MW 1000. This document covers the preparation of basic liposomes, active and passive drug loading, surface functionalization for targeted delivery, and characterization methods.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. The incorporation of Polyethylene Glycol (PEG) chains, anchored to the liposome bilayer via molecules like cholesterol, sterically stabilizes the nanoparticles, prolonging their circulation time in the bloodstream. The addition of a terminal N-hydroxysuccinimide (NHS) ester group on the PEG chain allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, that contain primary amine groups. This enables the development of actively targeted drug delivery systems that can selectively accumulate at the site of disease, enhancing therapeutic efficacy and reducing off-target toxicity. Cholesterol-PEG-NHS with a molecular weight of 1000 (1kDa) provides a balance of hydrophilicity and a reactive terminus for conjugation.[1]

Materials and Equipment

Lipids and Reagents

-

Main structural phospholipid (e.g., DSPC, DPPC, or Soy PC)

-

Cholesterol

-

Cholesterol-PEG-NHS, MW 1000

-

Organic solvent (e.g., Chloroform, or a mixture of Chloroform and Methanol)

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

-

Ammonium sulfate solution (for active loading)

-

Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)

-

Targeting ligand with a primary amine group (e.g., antibody, peptide)

-

Quenching buffer (e.g., Tris-HCl, Glycine solution)

Equipment

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm, 200 nm, 100 nm)

-

Dynamic Light Scattering (DLS) instrument for size and Polydispersity Index (PDI) measurement

-

Zeta potential analyzer

-

Transmission Electron Microscope (TEM)

-

High-Performance Liquid Chromatography (HPLC) system

-

Spectrophotometer (UV-Vis or fluorescence)

-

Dialysis tubing or cassettes

Experimental Protocols

Protocol 1: Preparation of Basic PEGylated Liposomes via Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Methodology:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary phospholipid (e.g., DSPC), cholesterol, and Cholesterol-PEG-NHS in a suitable organic solvent (e.g., chloroform). A common molar ratio is 55:40:5 (Phospholipid:Cholesterol:Cholesterol-PEG-NHS).

-

The solvent is then removed under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature (Tc) of the lipid. This results in the formation of a thin, uniform lipid film on the inner surface of theflask.

-

To ensure complete removal of the organic solvent, the flask can be placed under high vacuum for several hours or overnight.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid's Tc. This process leads to the spontaneous formation of Multilamellar Vesicles (MLVs). The volume of the hydration buffer will determine the final lipid concentration.

-

-

Size Reduction by Extrusion:

-

To obtain Small Unilamellar Vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.

-

The liposome suspension is passed through polycarbonate membranes with sequentially smaller pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).

-

The extrusion should be performed at a temperature above the Tc of the lipids. Typically, 10-20 passes through the final membrane are sufficient to achieve a homogenous population of liposomes.

-

Protocol 2: Drug Loading into Liposomes

This method is suitable for weakly amphipathic basic drugs like doxorubicin.[2][3][4][5][6]

Methodology:

-

Liposome Preparation with Ammonium Sulfate:

-

Prepare liposomes as described in Protocol 3.1 , but use a 250 mM ammonium sulfate solution (pH 5.5-6.5) as the hydration buffer.

-

-

Creation of the Gradient:

-

Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a buffer that does not contain ammonium sulfate (e.g., sucrose/histidine buffer, pH 6.5). This creates a concentration gradient of ammonium ions across the liposome membrane.

-

-

Drug Loading:

-

Add the doxorubicin solution to the purified liposome suspension.

-

Incubate the mixture at a temperature above the lipid's Tc (e.g., 60°C) for a specified period (e.g., 30-60 minutes). The uncharged doxorubicin will diffuse into the liposomes, where it becomes protonated by the ammonium ions and precipitates as a sulfate salt, effectively trapping it inside.

-

-

Purification:

-

Remove any unencapsulated doxorubicin by size-exclusion chromatography or dialysis.

-

This method is suitable for hydrophobic drugs like paclitaxel, which can be incorporated directly into the lipid bilayer.[7][8][9][10][11]

Methodology:

-

Co-dissolution of Drug and Lipids:

-

In the first step of Protocol 3.1 , dissolve paclitaxel along with the lipids (e.g., DSPC, cholesterol, and Cholesterol-PEG-NHS) in the organic solvent. The drug-to-lipid ratio can be varied to optimize loading.

-

-

Liposome Formation:

-

Proceed with the thin-film hydration and extrusion steps as described in Protocol 3.1 . The hydrophobic drug will be entrapped within the lipid bilayer during the self-assembly process.

-

-

Purification:

-

Remove any unencapsulated, precipitated drug by centrifugation or size-exclusion chromatography.

-

Protocol 3: Conjugation of Targeting Ligands to NHS-Ester Functionalized Liposomes

This protocol describes the covalent attachment of an amine-containing targeting ligand (e.g., an antibody) to the surface of the prepared PEGylated liposomes.

Methodology:

-

Liposome Preparation:

-

Prepare drug-loaded liposomes containing Cholesterol-PEG-NHS MW 1000 according to Protocols 3.1 and 3.2 .

-

-

Conjugation Reaction:

-

Add the targeting ligand (e.g., antibody) solution to the liposome suspension. The reaction should be performed in an amine-free buffer (e.g., PBS, pH 7.4-8.0). The molar ratio of the ligand to the reactive PEG-lipid should be optimized.

-

Incubate the mixture for several hours at room temperature or overnight at 4°C with gentle mixing. The NHS ester will react with the primary amine groups on the ligand to form a stable amide bond.

-

-

Quenching:

-

Add a quenching buffer (e.g., 100 mM Tris-HCl or glycine) to the reaction mixture to deactivate any unreacted NHS esters.

-

-

Purification:

-

Remove the unconjugated ligand and quenching reagents by size-exclusion chromatography or dialysis.

-

Characterization of Liposomes

The physicochemical properties of the formulated liposomes should be thoroughly characterized to ensure quality and reproducibility.

| Parameter | Method | Typical Values/Observations |

| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 80-200 nm; PDI: < 0.2 for a homogenous population. |

| Zeta Potential | Electrophoretic Light Scattering | -10 to -30 mV for negatively charged or neutral lipids. Values close to zero may indicate potential for aggregation. |

| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles, unilamellar structure. |

| Encapsulation Efficiency (%EE) | Spectrophotometry or HPLC | %EE = [(Drug_total - Drug_free) / Drug_total] x 100. Varies with drug and loading method, typically >80% for active loading. |

| Ligand Conjugation Efficiency | Protein quantification assays (e.g., BCA, Bradford) or HPLC | Determined by measuring the amount of protein associated with the liposomes after purification. |

Data Presentation: Influence of Formulation Parameters on Liposome Characteristics

The following tables summarize expected trends in liposome characteristics based on changes in formulation parameters.

Table 1: Effect of Lipid Composition on Liposome Properties

| Phospholipid:Cholesterol:PEG-Lipid (molar ratio) | Average Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| 55:40:5 | ~120 | < 0.15 | -15 | High |

| 65:30:5 | ~110 | < 0.15 | -18 | Moderate-High |

| 55:40:10 | ~130 | < 0.20 | -12 | High |

Note: Increasing cholesterol content generally increases bilayer rigidity and can affect drug retention.[12] Higher PEG-lipid content can lead to slightly larger particles.

Table 2: Effect of Extrusion Pore Size on Liposome Size

| Final Membrane Pore Size (nm) | Average Liposome Size (nm) | PDI |

| 400 | > 300 | > 0.3 |

| 200 | ~180-220 | < 0.2 |

| 100 | ~100-130 | < 0.15 |

Note: The final liposome size is typically slightly larger than the membrane pore size used for extrusion.

Visualizations

Experimental Workflow

Caption: Workflow for targeted liposome formulation.

Targeted Drug Delivery to a Cancer Cell via VEGFR Signaling

Caption: Targeted liposome inhibiting VEGFR2 signaling.[13][14][15][16][17]

References

- 1. Cholesterol-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. Remote loading of doxorubicin into liposomes by transmembrane pH gradient to reduce toxicity toward H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ammonium Sulfate Gradients for Efficient and Stable Remote Loading of Amphipathic Weak Bases into Liposomes and Ligandoliposomes. | Semantic Scholar [semanticscholar.org]

- 4. encapsula.com [encapsula.com]

- 5. researchgate.net [researchgate.net]

- 6. Cardinal Role of Intraliposome Doxorubicin-Sulfate Nanorod Crystal in Doxil Properties and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Simple weak-acid derivatives of paclitaxel for remote loading into liposomes and improved therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Liposomal delivery of vascular endothelial growth factor/receptors and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting tumor-associated endothelial cells: anti-VEGFR2 immunoliposomes mediate tumor vessel disruption and inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biologie.cuso.ch [biologie.cuso.ch]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Application Notes and Protocols for Peptide Conjugation to Cholesterol-PEG-NHS (MW 1000)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-conjugated peptides are of significant interest in drug delivery and development due to their ability to enhance cellular uptake and improve pharmacokinetic profiles. The cholesterol moiety facilitates interaction with cell membranes, often leading to internalization via lipid raft-mediated endocytosis.[1][2][3] The polyethylene glycol (PEG) linker, in this case with a molecular weight of 1000 Da, provides a flexible spacer between the peptide and the cholesterol anchor, improving solubility and reducing steric hindrance.

This document provides detailed protocols for the conjugation of a peptide to a Cholesterol-PEG-N-hydroxysuccinimide (NHS) linker. The NHS ester chemistry targets primary amines on the peptide, such as the N-terminus or the side chain of lysine residues, to form a stable amide bond.[4][5]

Chemical Reaction and Mechanism

The conjugation reaction involves the nucleophilic attack of a primary amine on the peptide with the NHS ester of the Cholesterol-PEG linker. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Figure 1: Chemical reaction scheme for the conjugation of a peptide to Cholesterol-PEG-NHS.

Experimental Protocols

Materials and Equipment

Materials:

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

Cholesterol-PEG-NHS, MW 1000

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5[4]

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification Supplies:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

-

Characterization Instruments:

-

Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

-

NMR Spectrometer

-

Equipment:

-

Magnetic stirrer and stir bars

-

pH meter

-

Analytical balance

-

Lyophilizer (freeze-dryer)

-

Centrifuge

-

Vortex mixer

Step-by-Step Conjugation Protocol

Figure 2: Experimental workflow for peptide conjugation to Cholesterol-PEG-NHS.

-

Peptide Solution Preparation:

-

Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5) to a final concentration of 1-10 mg/mL.[6]

-

Ensure the peptide is fully dissolved. If solubility is an issue, a small amount of a co-solvent like DMF or DMSO can be added, not exceeding 10% of the total volume.[7]

-

-

Cholesterol-PEG-NHS Solution Preparation:

-

Conjugation Reaction:

-

While gently stirring the peptide solution, add the Cholesterol-PEG-NHS solution dropwise.

-

A molar excess of the Cholesterol-PEG-NHS is typically used to drive the reaction. A starting point is a 5-20 fold molar excess relative to the peptide.[7] The optimal ratio may need to be determined empirically.

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[8] The reaction progress can be monitored by RP-HPLC.

-

-

Quenching the Reaction:

-

To stop the reaction and consume any unreacted NHS esters, add a quenching reagent such as 1 M Tris-HCl or 1 M Glycine to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Purification Protocol

Purification is crucial to remove unreacted peptide, Cholesterol-PEG-NHS, and the NHS byproduct.

RP-HPLC Purification:

-

Acidify the reaction mixture with TFA to a final concentration of 0.1%.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute the conjugate using a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient might be 5-95% B over 30-60 minutes.

-

Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).

-

Collect the fractions corresponding to the conjugated product. The conjugate will have a longer retention time than the unconjugated peptide due to the hydrophobicity of the cholesterol moiety.

-

Confirm the identity of the collected fractions by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a powder.

Solid-Phase Extraction (SPE) Purification: For some conjugates, SPE can be a faster purification method.[9]

-

Condition a C18 SPE cartridge with acetonitrile followed by equilibration with water.

-

Load the reaction mixture onto the cartridge.

-

Wash the cartridge with water to remove the unreacted peptide and other hydrophilic impurities.

-

Elute the conjugate with an increasing concentration of acetonitrile in water.[9]

-

Analyze the eluted fractions by HPLC and/or mass spectrometry to identify the pure product.

-

Pool the pure fractions and lyophilize.

Characterization

-

Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to confirm the molecular weight of the final conjugate. The expected mass will be the sum of the peptide mass and the mass of the Cholesterol-PEG moiety (approximately 1386.5 g/mol for Cholesterol-PEG1000).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NMR techniques can be used to confirm the structure of the conjugate and verify the formation of the amide bond.[9][10]

Quantitative Data Summary

| Parameter | Recommended Range | Reference |

| Reaction pH | 8.0 - 8.5 | [4] |

| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | [8] |

| Molar Excess of Cholesterol-PEG-NHS | 5 - 20 fold | [7] |

| Peptide Concentration | 1 - 10 mg/mL | [6] |

| Purification Yield (Example) | 35-73% | [9] |

| Purity (Post-Purification) | >95% (as determined by HPLC) | [9][11] |

Cellular Uptake Pathway: Lipid Raft-Mediated Endocytosis

Cholesterol-conjugated molecules have a high affinity for the cholesterol-rich domains of the plasma membrane known as lipid rafts.[1][3] This interaction can trigger cellular uptake through a clathrin-independent mechanism called lipid raft-mediated endocytosis.

References

- 1. Regulation of raft-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pelkmanslab.org [pelkmanslab.org]

- 3. journals.asm.org [journals.asm.org]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. broadpharm.com [broadpharm.com]

- 8. neb.com [neb.com]

- 9. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Antibody Labeling with Cholesterol-PEG-NHS MW 1000

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-NHS with a molecular weight of 1000 Da is a heterobifunctional crosslinker used to conjugate antibodies and other amine-containing molecules to lipid-based delivery systems. This reagent features a cholesterol moiety that acts as a hydrophobic anchor for insertion into lipid bilayers, a polyethylene glycol (PEG) spacer that enhances solubility and reduces non-specific interactions, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on antibodies to form stable amide bonds.[1][2][3] This modification is particularly useful for developing targeted drug delivery vehicles, such as immunoliposomes, where the antibody directs the carrier to specific cells or tissues.[2][4]

These application notes provide a comprehensive guide to labeling antibodies with Cholesterol-PEG-NHS MW 1000, including detailed protocols, data presentation, and troubleshooting.

Product Information

| Property | Value |

| Full Name | Cholesterol-polyethylene glycol-N-hydroxysuccinimide ester |

| Molecular Weight (PEG) | ~1000 Da |

| Reactive Group | N-hydroxysuccinimide (NHS) ester |

| Target Functional Group | Primary amines (-NH2) |

| Solubility | Soluble in organic solvents like DMSO and DMF; forms micelles in aqueous solutions.[3][5] |

| Storage | Store at -20°C in a desiccated environment.[4] |

Experimental Protocols

Protocol 1: Antibody Preparation

Objective: To prepare the antibody for conjugation by removing interfering substances.

Materials:

-

Antibody of interest

-

Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Desalting columns or dialysis equipment

-

Spectrophotometer

Procedure:

-

Buffer Exchange: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it is crucial to exchange the buffer to an amine-free buffer like PBS at pH 7.4. This can be achieved using a desalting column or dialysis.

-

Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. Higher concentrations generally lead to more efficient labeling.

-

Purity Check: Measure the absorbance at 280 nm (A280) to determine the antibody concentration. Ensure the antibody is of high purity.

Protocol 2: Antibody Conjugation with Cholesterol-PEG-NHS MW 1000

Objective: To covalently link Cholesterol-PEG-NHS to the antibody.

Materials:

-

Prepared antibody solution (from Protocol 1)

-

Cholesterol-PEG-NHS MW 1000

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Reaction tubes

Procedure:

-

Reagent Preparation: Immediately before use, dissolve Cholesterol-PEG-NHS MW 1000 in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

Molar Ratio Calculation: Determine the desired molar excess of Cholesterol-PEG-NHS to the antibody. A starting point of a 10- to 20-fold molar excess is recommended. The optimal ratio should be determined empirically for each antibody.

-

Reaction Setup:

-

Add the calculated volume of the Cholesterol-PEG-NHS stock solution to the antibody solution in the reaction buffer.

-

The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid antibody denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing during incubation can improve conjugation efficiency.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Cholesterol-PEG Conjugate

Objective: To remove unreacted Cholesterol-PEG-NHS and quenching reagents.

Materials:

-

Quenched reaction mixture (from Protocol 2)

-

Desalting columns (e.g., Sephadex G-25) or dialysis cassettes (10-14 kDa MWCO)

-

PBS, pH 7.4

Procedure:

-

Size-Exclusion Chromatography:

-

Equilibrate a desalting column with PBS.

-

Apply the quenched reaction mixture to the column.

-

Collect the fractions containing the purified antibody conjugate, which will elute first.

-

-

Dialysis:

-

Transfer the quenched reaction mixture to a dialysis cassette.

-

Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

-

Protocol 4: Characterization of the Antibody-Cholesterol-PEG Conjugate

Objective: To determine the degree of labeling and confirm the integrity and activity of the conjugate.

Methods:

-

Degree of Labeling (DOL) Determination:

-

The DOL, or the number of Cholesterol-PEG molecules per antibody, can be estimated using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated antibody to the unconjugated antibody.

-

-

Purity Analysis:

-

SDS-PAGE can be used to visualize the increase in molecular weight and assess the purity of the conjugate.

-

-

Functional Activity Assay:

-

An enzyme-linked immunosorbent assay (ELISA) or a cell-based binding assay should be performed to confirm that the conjugation process has not significantly compromised the antigen-binding affinity of the antibody.

-

Data Presentation

The following tables summarize typical expected outcomes for antibody labeling with Cholesterol-PEG-NHS. Actual results may vary depending on the specific antibody and reaction conditions.

Table 1: Recommended Molar Ratios and Expected Degree of Labeling

| Molar Ratio (Cholesterol-PEG-NHS : Antibody) | Expected Degree of Labeling (DOL) |

| 5:1 | 1 - 3 |

| 10:1 | 3 - 5 |

| 20:1 | 4 - 8 |

Table 2: Troubleshooting Guide for Antibody Labeling

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Presence of amine-containing buffers. - Hydrolysis of NHS ester. - Insufficient molar excess of labeling reagent. - Low antibody concentration. | - Perform buffer exchange into an amine-free buffer. - Prepare fresh Cholesterol-PEG-NHS solution immediately before use. - Increase the molar ratio of Cholesterol-PEG-NHS to antibody. - Increase the antibody concentration. |

| Antibody Precipitation | - High concentration of organic solvent. - Over-labeling of the antibody. | - Keep the final organic solvent concentration below 10%. - Reduce the molar excess of the labeling reagent. |

| Loss of Antibody Activity | - Labeling of critical amine residues in the antigen-binding site. | - Reduce the molar excess of the labeling reagent to decrease the DOL. - Optimize the reaction pH to favor labeling of more accessible amines. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for antibody labeling with Cholesterol-PEG-NHS.

Conjugation Reaction and Liposome Insertion

Caption: Cholesterol-PEG-NHS conjugation and subsequent liposome insertion.

References

- 1. CLS-PEG-SC, Cholesterol-PEG-NHS - Biopharma PEG [biochempeg.com]

- 2. Cholesterol-PEG-NHS - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Cholesterol-PEG-NHS - CD Bioparticles [cd-bioparticles.net]

- 5. creativepegworks.com [creativepegworks.com]

Application Notes and Protocols for Targeted Drug Delivery Using Cholesterol-PEG-NHS MW 1000

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cholesterol-polyethylene glycol-N-hydroxysuccinimide (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da in the development of targeted drug delivery systems. This versatile amphiphilic polymer is instrumental in the formulation of stealth nanoparticles, such as liposomes and micelles, designed to enhance therapeutic efficacy and minimize off-target effects.

Introduction to Cholesterol-PEG-NHS MW 1000

Cholesterol-PEG-NHS MW 1000 is a key reagent in the field of nanomedicine, combining the unique properties of cholesterol, polyethylene glycol (PEG), and an N-hydroxysuccinimide (NHS) ester.[1][2] The cholesterol moiety serves as a robust lipid anchor, readily incorporating into the lipid bilayer of nanoparticles. The PEG 1000 linker acts as a hydrophilic spacer, creating a "stealth" shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3][4] The terminal NHS ester provides a reactive site for the covalent conjugation of amine-containing targeting ligands, such as antibodies, peptides, or aptamers, enabling active targeting to specific cells or tissues.[1][5]

Physicochemical Properties and Characterization

The successful formulation of a targeted drug delivery system relies on the careful control of its physicochemical properties. The inclusion of Cholesterol-PEG-NHS MW 1000 influences these characteristics.

Table 1: Physicochemical Characterization of Nanoparticles Formulated with Cholesterol-PEG-NHS MW 1000 (Typical Values)

| Parameter | Typical Value Range | Significance |

| Particle Size (Hydrodynamic Diameter) | 80 - 200 nm | Influences circulation half-life, biodistribution, and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution, crucial for reproducibility. |

| Zeta Potential | -10 mV to -30 mV | Represents the surface charge of the nanoparticles, affecting stability and interaction with biological membranes. |

| Drug Encapsulation Efficiency (%) | 50 - 90% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |

| Drug Loading Capacity (%) | 1 - 10% | The weight percentage of the drug relative to the total weight of the nanoparticle. |

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation, characterization, and functionalization of targeted nanoparticles using Cholesterol-PEG-NHS MW 1000.

Protocol for Formulation of Targeted Liposomes

This protocol describes the preparation of targeted liposomes using the thin-film hydration method.

Materials:

-

Phospholipids (e.g., DSPC, DPPC)

-

Cholesterol

-

Cholesterol-PEG-NHS MW 1000

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Targeting ligand with a primary amine group (e.g., antibody, peptide)

-

Chloroform and Methanol

-

Hydration buffer (e.g., PBS, HEPES)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Lipid Film Formation:

-

Dissolve phospholipids, cholesterol, and Cholesterol-PEG-NHS MW 1000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:Cholesterol-PEG-NHS).

-

Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated.

-

Vortex the flask until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

-

For size reduction and formation of unilamellar vesicles (LUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Purification:

-

Remove the unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.

-